(Trimethoxymethyl)cyclopropane
Description
Fundamental Principles of Cyclopropane (B1198618) Ring Strain and Reactivity
The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, estimated to be around 28 kcal/mol. utexas.edu This instability arises from a combination of angle strain and torsional strain. utexas.edulibretexts.org The internal C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbon atoms. libretexts.orgpurechemistry.org This severe angle strain leads to poor overlap of the hybrid orbitals, creating bent, "banana" bonds and weakening the C-C bonds compared to acyclic alkanes. utexas.edu Additionally, the planar structure of the cyclopropane ring forces the hydrogen atoms into an eclipsed conformation, introducing torsional strain. wikipedia.org
This inherent strain renders cyclopropanes significantly more reactive than other cycloalkanes like cyclopentane (B165970) and cyclohexane. utexas.edu They readily undergo ring-opening reactions initiated by electrophiles, nucleophiles, or radical species, which relieve the strain and provide a thermodynamic driving force for reaction. purechemistry.org This reactivity makes the cyclopropane ring a valuable functional group in its own right, capable of participating in a variety of chemical transformations. purechemistry.orgpearson.com
Evolution of Synthetic Strategies for Cyclopropane Derivatives
The construction of the cyclopropane ring has been a subject of extensive research, leading to a diverse arsenal (B13267) of synthetic methods. Classical approaches include the Simmons-Smith reaction, which typically involves the reaction of an alkene with diiodomethane (B129776) and a zinc-copper couple to form a cyclopropane stereospecifically. researchgate.netrsc.org Another foundational method is the addition of carbenes or carbenoids to alkenes. libretexts.orglibretexts.org Carbenes, such as dichlorocarbene (B158193) generated in situ from chloroform (B151607), react with double bonds to yield cyclopropane derivatives. libretexts.org
Modern synthetic chemistry has expanded this toolbox considerably. Transition-metal catalysis, particularly with rhodium, copper, palladium, and cobalt, has enabled highly efficient and selective cyclopropanation reactions. rsc.orgorganic-chemistry.org These methods often utilize diazo compounds as carbene precursors and allow for high levels of diastereoselectivity and enantioselectivity. organic-chemistry.org Other contemporary strategies include Michael-initiated ring closure (MIRC), radical-polar crossover annulations, and various cross-coupling reactions that introduce or form the cyclopropyl (B3062369) moiety. rsc.orgorganic-chemistry.orgresearchgate.net
Unique Synthetic Utility of Highly Functionalized Cyclopropanes
The introduction of functional groups onto the cyclopropane ring dramatically enhances its synthetic value. researchgate.net These substituents can activate the ring, control the regioselectivity of ring-opening reactions, and serve as handles for further chemical modification. Donor-acceptor cyclopropanes, which bear both an electron-donating and an electron-withdrawing group, are particularly versatile intermediates. researchgate.net This substitution pattern polarizes the molecule, making the ring susceptible to nucleophilic attack and facilitating a range of transformations, including ring-openings, cycloadditions, and rearrangements to form larger carbo- and heterocyclic systems. researchgate.netresearchgate.net
Highly functionalized cyclopropanes act as compact, three-carbon building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.netscispace.comthieme-connect.com The strategic cleavage or rearrangement of these strained rings can provide rapid access to acyclic chains with defined stereochemistry or larger, more complex ring systems that would be challenging to assemble through other means. scispace.comnih.gov
Overview of Cyclopropyl Orthoesters: Structural Characteristics and Potential Reactivity
(Trimethoxymethyl)cyclopropane belongs to the family of orthoesters. An orthoester is a functional group containing a carbon atom bonded to three alkoxy (-OR) groups. In this specific case, the orthoester carbon is directly attached to a cyclopropane ring. The general structure is characterized by a quaternary carbon atom linked to the cyclopropyl group and three methoxy (B1213986) groups.
Orthoesters are known primarily as protecting groups for carboxylic acids and as precursors to other functional groups. mdpi.com Their reactivity is typically governed by acid-catalyzed hydrolysis, which proceeds via a stable dialkoxycarbenium ion intermediate. Cyclopropyl orthoesters, like this compound, combine the inherent reactivity of the orthoester functionality with the unique properties of the strained cyclopropane ring. The proximity of the electron-rich orthoester group to the strained ring suggests the potential for interesting electronic interactions and unique reaction pathways. For instance, Lewis acid activation of the orthoester could trigger rearrangements involving the cyclopropyl ring, such as ring-opening or expansion, potentially leading to the formation of cyclobutanone (B123998) derivatives or substituted esters. Research on related cyclopropyl ketones shows they readily undergo ring-opening reactions under the influence of Lewis acids or other reagents. researchgate.net
Research Focus on this compound within the Context of Strained Ring Systems
This compound, with the CAS Registry Number 54917-76-9, is a specific example of a functionalized cyclopropane. americanelements.comchemicalbook.comsigmaaldrich.com While detailed, peer-reviewed studies focusing exclusively on its synthesis and reactivity are not abundant in mainstream literature, its structure is intriguing. It can be viewed as a protected form of a cyclopropyl carboxylic acid or as a potential precursor to cyclopropylidene carbenes or other reactive intermediates.
A patented method describes the synthesis of a related compound, (1,1-dimethoxyethyl)cyclopropane, from cyclopropyl methyl ketone and trimethyl orthoformate, which then undergoes methanol (B129727) elimination. google.com This suggests that a plausible synthesis for this compound could involve the reaction of a suitable cyclopropane-derived precursor with an orthoformate reagent.
The potential utility of this compound lies in its dual functionality. The orthoester can be hydrolyzed to a methyl ester, or it could participate in reactions as a stable carbocation precursor under acidic conditions. The cyclopropane ring itself can undergo cleavage. The interplay between these two functionalities presents an area ripe for investigation. For example, Lewis acid-mediated reactions could potentially lead to selective ring-opening or rearrangement pathways, making this compound a potentially useful building block for constructing more complex molecular scaffolds. figshare.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethoxymethylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-8-7(9-2,10-3)6-4-5-6/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTIKAUHDBNMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CC1)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54917-76-9 | |
| Record name | (trimethoxymethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of Trimethoxymethyl Cyclopropane
Ring-Opening Reactions of Cyclopropyl (B3062369) Orthoesters
The cleavage of the cyclopropane (B1198618) ring is the most characteristic reaction of this class of compounds. The pathway of this ring-opening can be initiated by electrophiles, nucleophiles, or radicals, and can proceed through various intermediates.
Electrophilic activation is a common strategy for the ring-opening of cyclopropanes, particularly those bearing electron-donating groups like the orthoester moiety. The reaction is typically initiated by a Brønsted or Lewis acid. In the case of donor-acceptor cyclopropanes, the acid coordinates to the acceptor group, which enhances the polarization of the C1-C2 bond of the cyclopropane ring, making it more susceptible to cleavage. scispace.comnih.gov
A proposed mechanism involves the protonation or coordination of a Lewis acid to one of the oxygen atoms of the orthoester. This activation step polarizes the adjacent cyclopropane C-C bond, facilitating its cleavage upon attack by a nucleophile. This process can be viewed as a homo-conjugate addition. nih.gov For instance, Brønsted acid catalysis in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP) has proven effective for the ring-opening of various donor-acceptor cyclopropanes with a range of nucleophiles, including arenes and indoles. scispace.comnih.gov The reaction can proceed through a pathway analogous to an SN2-like displacement on the activated cyclopropane. scispace.com In other cases, particularly with electron-rich arylcyclopropanes, evidence points towards an SN1-type mechanism involving a cationic intermediate. nih.govresearchgate.net
| Catalyst System | Nucleophile | Cyclopropane Type | Proposed Mechanism | Ref. |
| TfOH / HFIP | Arenes, Indoles, Azides | Donor-Acceptor | SN2-like or SN1-type | scispace.comnih.gov |
| Lewis Acids (e.g., GaCl₃) | Alkenes, Arenes | Donor-Acceptor | Zwitterionic Intermediate | nih.govmsu.ru |
| Internal H-bond | Indoles | Hemimalonate | Internal Brønsted Acid Activation | nih.govsemanticscholar.org |
While direct nucleophilic attack on an unactivated cyclopropane is difficult, the presence of the orthoester group, especially in conjunction with an electron-withdrawing "acceptor" group on the ring, facilitates nucleophilic ring-opening. These donor-acceptor (D-A) cyclopropanes behave as "spring-loaded" synthetic intermediates. scispace.com The reaction is often catalyzed by a Lewis or Brønsted acid, which activates the cyclopropane towards nucleophilic attack as described previously. nih.gov
A wide array of nucleophiles have been successfully employed in the ring-opening of D-A cyclopropanes. These include heteroatomic nucleophiles such as amines, alcohols, thiols, and azides, as well as carbon-based nucleophiles like indoles, electron-rich arenes, and diketones. scispace.com A unified method using catalytic triflic acid (TfOH) in HFIP at room temperature has been shown to be effective for a broad scope of both cyclopropane scaffolds and nucleophiles. nih.gov In some systems, such as cyclopropane hemimalonates, an internal hydrogen bond can activate the ring, obviating the need for an external acid catalyst. nih.gov
Free radical reactions provide another powerful avenue for the functionalization of cyclopropanes. nih.gov The high ring strain of the cyclopropane skeleton facilitates ring-opening once a radical is generated on or adjacent to the ring. beilstein-journals.orgnih.gov For a molecule like (trimethoxymethyl)cyclopropane, this could be initiated by single-electron transfer (SET) to a suitable acceptor group on the ring, generating a radical anion which subsequently opens.
Visible-light photoredox catalysis has emerged as a key method for initiating such reactions. nih.govresearchgate.net For example, aryl cyclopropyl ketones can be reduced by a photocatalyst to a radical anion, which undergoes ring-opening to form a distonic radical anion. This intermediate can then add to alkenes in [3+2] cycloaddition reactions. nih.govnih.gov Another pathway involves the generation of a radical adjacent to the ring, forming a cyclopropylcarbinyl radical. This species is prone to rapid ring-opening to form a homoallyl radical, a transformation that drives many radical cascade reactions. Oxidative radical ring-opening/cyclization of methylenecyclopropanes and cyclopropanols has been well-documented, proceeding through alkyl radical intermediates formed after ring cleavage. nih.govbeilstein-journals.orgnih.gov
| Initiation Method | Cyclopropane Type | Key Intermediate | Subsequent Reaction | Ref. |
| Visible Light Photocatalysis | Aryl Cyclopropyl Ketones | Distonic Radical Anion | [3+2] Cycloaddition | nih.govnih.gov |
| Mn(OAc)₃-mediation | Methylenecyclopropanes | Alkyl Radical | [3+2] Cycloaddition | nih.gov |
| SET Oxidation | Cyclopropanols | β-Carbonylalkyl Radical | Cyclization | nih.gov |
| Triethylborane | Cyclopropenes | Trichloromethyl Radical | Addition/Rearrangement | rsc.org |
In many Lewis acid-catalyzed reactions of donor-acceptor cyclopropanes, the ring-opening proceeds through a 1,3-zwitterionic intermediate. msu.ruresearchgate.net The Lewis acid coordinates to the acceptor group(s) (e.g., diesters), promoting the cleavage of the polarized C-C bond to form a stabilized carbanion at the acceptor-substituted carbon and a carbocation at the donor-substituted carbon. This 1,3-zwitterion is a key intermediate in formal [3+2] cycloaddition reactions. msu.ru
The formation of this intermediate has been demonstrated in reactions between 2-arylcyclopropane-1,1-dicarboxylates and alkenes catalyzed by SnCl₄. msu.ru The Lewis acid induces ring opening to the zwitterionic species, which then attacks the alkene. The subsequent 1,5-cyclization can lead to different products depending on whether it is under kinetic or thermodynamic control. msu.ru Trapping experiments with arylallenes have also provided evidence for the generation of 1,3-zwitterionic intermediates from donor-acceptor cyclopropanes in the presence of GaCl₃. nih.gov These intermediates can then undergo formal [3+2] cycloaddition. nih.gov
Thermal and photochemical conditions can induce rearrangements and ring expansions of substituted cyclopropanes, driven by the release of ring strain. A classic example is the vinylcyclopropane-cyclopentene rearrangement, which can proceed through either a concerted pericyclic pathway or a stepwise diradical mechanism, depending on the substrate. wikipedia.orgorganicreactions.org This rearrangement is a powerful tool for the synthesis of five-membered rings. wikipedia.org The activation energy for the parent vinylcyclopropane (B126155) rearrangement is approximately 50 kcal/mol. wikipedia.org
While direct examples involving cyclopropyl orthoesters are not prevalent, analogous systems provide insight. The thermolysis of a 2-methoxymethyl methylenecyclopropane (B1220202) has been studied, indicating that such rearrangements are feasible. rsc.org Photochemical reactions of β,γ-cyclopropyl ketones can lead to rearranged bicyclo-octenone products via α-cleavage followed by ring-opening of the cyclopropylcarbinyl radical intermediate. rsc.org Similarly, photochemical irradiation of 2-arylcyclopropylcarbinyl acetates can induce a cyclopropylcarbinyl-homoallyl rearrangement. These precedents suggest that a suitably unsaturated derivative of this compound could undergo similar thermally or photochemically induced transformations.
| Reaction Type | Substrate Type | Conditions | Mechanism | Ref. |
| Vinylcyclopropane Rearrangement | Vinylcyclopropane | Thermal | Diradical or Concerted | wikipedia.orgnih.gov |
| Photochemical Rearrangement | β,γ-Cyclopropyl Ketone | UV Irradiation | Radical (α-cleavage) | rsc.org |
| Photochemical Rearrangement | 2-Arylcyclopropylcarbinyl Ester | UV Irradiation | Singlet State | |
| Thermal Rearrangement | Tetraphenylcyclopropane | Thermal | Triene Intermediate | rsc.org |
Cycloaddition Reactions Involving the Cyclopropane Ring of this compound
Donor-acceptor cyclopropanes are highly effective three-carbon synthons for the construction of five-membered rings via formal [3+2] cycloaddition reactions. nih.govresearchgate.net In these reactions, the cyclopropane essentially functions as a 1,3-dipole equivalent. The process is typically initiated by a Lewis acid, which facilitates the ring-opening to the key 1,3-zwitterionic intermediate. msu.runih.gov This intermediate is then trapped by a 2π component (dipolarophile), such as an alkene, alkyne, aldehyde, or imine, to form the carbocyclic or heterocyclic five-membered ring. nih.gov
The versatility of this reaction has been demonstrated with a variety of D-A cyclopropanes and reaction partners. For instance, reactions with N-sulfinylamines can produce isothiazolidines, and photocatalytic methods have enabled [3+2] cycloadditions of aryl cyclopropyl ketones with olefins. nih.govnih.gov Dirhodium(II) complexes can also catalyze the [3+2] cycloaddition of N-arylaminocyclopropanes with alkynes, proceeding through a distonic radical cation intermediate. beilstein-journals.org Given the electronic properties of the orthoester group, this compound, when appropriately substituted with an acceptor group, is an expected substrate for these powerful ring-forming methodologies.
[m+n] Cycloadditions (e.g., [2+1] or [3+2]) as Rearrangement Pathways
Cyclopropanes substituted with activating groups can undergo formal cycloaddition reactions, which proceed through a ring-opening mechanism to generate a dipolar intermediate that is then trapped by a dipolarophile. In the case of this compound, the orthoester group can be considered a masked carboxylic acid derivative, which can facilitate ring opening under appropriate conditions, typically with Lewis acid catalysis.
The most common pathway for such activated cyclopropanes is a formal [3+2] cycloaddition. nih.gov In this process, the Lewis acid coordinates to one of the oxygen atoms of the orthoester, weakening the adjacent carbon-carbon bonds of the cyclopropane ring. This facilitates the cleavage of a distal C-C bond, forming a 1,3-dipole or zwitterionic intermediate. This intermediate can then be intercepted by a suitable π-system, such as an alkene or alkyne, to form a five-membered ring. This transformation serves as a powerful method for constructing highly substituted cyclopentane (B165970) frameworks from simple precursors. nih.govfrontiersin.org While less common, other cycloaddition modes could also be envisioned depending on the reaction partner and conditions.
The general mechanism for a Lewis acid-catalyzed [3+2] cycloaddition is depicted as follows:
Activation of the orthoester by a Lewis acid (LA).
Ring-opening to form a stabilized 1,3-dipole intermediate.
Cycloaddition with a dipolarophile (e.g., an alkene).
Formation of the cyclopentane product.
Stereochemical Outcomes in Cycloaddition Processes
The stereochemistry of cycloaddition reactions involving cyclopropane derivatives is often highly controlled and predictable. If the cycloaddition proceeds through a concerted mechanism, the reaction is typically stereospecific, meaning the stereochemistry of the reactants is directly translated into the product. For instance, a cis-disubstituted alkene would lead to a cis-substituted cyclopentane.
However, in many Lewis acid-catalyzed reactions of donor-acceptor cyclopropanes, the reaction proceeds through a stepwise mechanism involving a discrete zwitterionic intermediate. frontiersin.org While this can sometimes lead to a loss of stereochemical information, the stereochemical outcome is often still highly predictable. The relative stereochemistry of the newly formed stereocenters in the cyclopentane ring is determined during the nucleophilic attack of the intermediate onto the dipolarophile. This step is governed by steric and electronic factors, which often favor the formation of one diastereomer over the other, leading to high levels of diastereoselectivity.
The table below summarizes the expected stereochemical outcomes based on the nature of the cycloaddition pathway.
| Reaction Pathway | Intermediate | Stereochemical Control | Expected Outcome |
|---|---|---|---|
| Concerted Pericyclic | None (Transition State) | Stereospecific | Retention of reactant stereochemistry |
| Stepwise (Ionic) | Zwitterionic Intermediate | Diastereoselective | Formation of the thermodynamically favored diastereomer |
Transformations of the Trimethoxymethyl Group
Controlled Hydrolysis to Cyclopropanecarboxylic Acid Derivatives or Esters
The orthoester functional group is a protected form of a carboxylic acid or ester and can be unmasked through hydrolysis under acidic conditions. The hydrolysis of this compound proceeds via protonation of one of the methoxy (B1213986) oxygen atoms, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water. Subsequent loss of a second molecule of methanol yields the methyl ester of cyclopropanecarboxylic acid. If the reaction is performed with excess water and prolonged reaction times, the ester can be further hydrolyzed to yield cyclopropanecarboxylic acid.
The rate of orthoester hydrolysis is highly dependent on the pH of the medium, with the reaction being significantly accelerated in acidic environments. nih.gov The stability of the resulting ester, cyclopropane methyl carboxylate, is notably high under both acidic and basic conditions due to hyperconjugative stabilization provided by the cyclopropyl group. nih.gov
The table below illustrates the typical pH-dependence of orthoester hydrolysis rates.
| Condition | pH Range | Relative Rate of Hydrolysis | Primary Product |
|---|---|---|---|
| Strongly Acidic | 1-3 | Very Fast | Cyclopropanecarboxylic Acid |
| Mildly Acidic | 4-6 | Moderate | Methyl Cyclopropanecarboxylate (B1236923) |
| Neutral/Basic | 7-14 | Very Slow / Negligible | No reaction |
Transacetalization and Exchange Reactions
In the presence of an acid catalyst, the trimethoxymethyl group can undergo transacetalization reactions with other alcohols or diols. This equilibrium process involves the exchange of the methoxy groups for other alkoxy groups. The mechanism is similar to the initial steps of hydrolysis, involving the formation of an oxocarbenium ion intermediate which is then trapped by the added alcohol. When a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, is used, a cyclic orthoester can be formed. This reaction is often driven to completion by removing the methanol byproduct through distillation.
Transacetalization is a valuable synthetic tool, allowing for the modification of the orthoester group to tune its properties or to introduce other functional handles into the molecule.
Role of the Orthoester Moiety in Directing or Stabilizing Reaction Intermediates
The orthoester moiety in this compound can play a crucial role in directing the outcome of reactions and stabilizing reactive intermediates.
Protecting Group: The most straightforward role is as a robust protecting group for a carboxylic acid, stable to basic and nucleophilic conditions but readily removable under acidic conditions.
Stabilization of Cationic Intermediates: The oxygen atoms of the orthoester group possess lone pairs of electrons that can stabilize an adjacent carbocation through resonance. If a reaction pathway involves the formation of a cyclopropylcarbinyl-type cation, the orthoester can significantly influence its stability and subsequent rearrangement pathways. Cations adjacent to a cyclopropane ring are known to undergo complex rearrangements, and the electronic contribution of the orthoester could favor specific pathways, such as ring expansion to cyclobutane (B1203170) systems or ring opening to homoallylic species. stackexchange.comechemi.com
Directing Group: In reactions involving the cyclopropane ring itself, such as metal-catalyzed C-H activation or ring-opening, the orthoester can act as a coordinating group, directing the catalyst to a specific position and thereby controlling the regioselectivity of the transformation.
Mechanistic Elucidation of Novel Reactions Involving this compound as a Building Block or Substrate
To fully understand and optimize new synthetic transformations involving this compound, detailed mechanistic studies are essential. A combination of experimental and computational methods would be employed to elucidate reaction pathways, identify key intermediates, and understand the factors controlling selectivity.
Key approaches for mechanistic elucidation include:
Kinetic Studies: Measuring reaction rates as a function of substrate, catalyst, and reagent concentrations can help determine the rate law and provide insights into the composition of the transition state.
Isotopic Labeling: The use of isotopically labeled substrates (e.g., with deuterium (B1214612) or ¹³C) allows for the tracking of atoms throughout a reaction. This can unambiguously determine bond-forming and bond-breaking steps and distinguish between different possible mechanisms, such as concerted versus stepwise pathways.
Intermediate Trapping: Designing experiments to trap proposed reactive intermediates can provide direct evidence for their existence. This can be achieved by adding a highly reactive trapping agent to the reaction mixture.
Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for mapping out potential energy surfaces of a reaction. mdpi.com These calculations can provide the structures and energies of reactants, transition states, and intermediates, helping to corroborate experimentally proposed mechanisms and predict reaction outcomes and selectivities.
Control Experiments: Performing reactions under modified conditions, such as in the presence of radical inhibitors or with modified substrates that cannot undergo a specific proposed step, can help to rule out alternative mechanistic pathways. mdpi.com
Through these combined approaches, a comprehensive understanding of the reactivity of this compound can be achieved, enabling its rational application in the synthesis of complex molecules.
Identification of Key Transition States and Intermediates
The reactivity of cyclopropanes is often dominated by ring-opening reactions, which can proceed through various mechanisms depending on the reaction conditions and the nature of the substituents on the cyclopropane ring. For electrophilically activated cyclopropanes, the reaction with nucleophiles typically involves the formation of a zwitterionic or dipolar intermediate. In the case of this compound, the trimethoxymethyl group is expected to act as an electron-donating group, which would influence the stability of any charged intermediates.
In reactions initiated by an electrophile (E+), the initial attack could occur on the cyclopropane ring, leading to a corner-protonated or corner-complexed transition state. This would then progress to a ring-opened carbocationic intermediate. The trimethoxymethyl group, through its electron-donating character, would be expected to stabilize an adjacent positive charge, thus influencing the regioselectivity of the ring opening.
Alternatively, in reactions with certain reagents, a radical mechanism could be at play. The reaction might be initiated by the formation of a radical species that adds to the cyclopropane ring. This would lead to a ring-opened radical intermediate. The stability of this radical intermediate would also be influenced by the substituent.
In the context of donor-acceptor cyclopropanes, which have been more extensively studied, the reaction with electrophiles or nucleophiles often proceeds via a stabilized zwitterionic intermediate formed by the cleavage of the bond between the donor- and acceptor-substituted carbons. While this compound does not fit the classic donor-acceptor paradigm, the electronic nature of the trimethoxymethyl group would still be a critical factor in determining the structure and stability of any charged or radical intermediates that are formed. For instance, in the nitrosation of 2,2-dialkoxycyclopropane-1-carboxylates, the regioselective ring-opening is proposed to proceed through a well-stabilized dipolar species. researchgate.net A similar intermediate could be envisaged for this compound under appropriate reaction conditions.
The table below summarizes plausible intermediates in the reactions of substituted cyclopropanes, which could be analogous to those for this compound.
| Intermediate Type | Description | Plausible Formation in this compound Reactions |
| Zwitterionic Intermediate | A molecule containing both a positive and a negative charge. | Could form in polar, ring-opening reactions initiated by electrophiles or nucleophiles. The trimethoxymethyl group would stabilize an adjacent positive charge. |
| Radical Intermediate | A species with an unpaired electron. | May form in reactions initiated by radical species or under photolytic/thermolytic conditions. |
| Metallacyclobutane | A four-membered ring containing a metal atom. | Could be formed in transition-metal-catalyzed reactions, although this is less common for simple substituted cyclopropanes compared to vinylcyclopropanes. |
Kinetic Studies and Rate-Determining Steps for Cyclopropane Reactivity
Kinetic studies are crucial for elucidating reaction mechanisms and identifying rate-determining steps. For substituted cyclopropanes, the rate of reaction is highly dependent on the nature of the substituents and the attacking reagent. For instance, kinetic studies on the ring-opening of electrophilic cyclopropanes with thiophenolates have provided valuable insights into their inherent reactivity. rsc.org
For this compound, it is anticipated that the rate of electrophilically induced ring-opening would be influenced by the electron-donating nature of the trimethoxymethyl group. This group would stabilize the transition state leading to a carbocationic intermediate, thereby accelerating the reaction compared to an unsubstituted cyclopropane.
The rate-determining step in such reactions is often the initial attack on the cyclopropane ring and the subsequent ring-opening to form the intermediate. For example, in A-SE2 reactions of some nucleophilic cyclopropanes, the rate-determining step has been identified as the protonation of the cyclopropane ring.
Without specific experimental data for this compound, we can hypothesize the expected kinetic behavior based on related systems. The table below presents hypothetical kinetic parameters for the reaction of different substituted cyclopropanes with a generic electrophile, illustrating the expected trend.
| Cyclopropane Substituent | Expected Relative Rate | Rationale |
| -H | 1 (Reference) | Unsubstituted cyclopropane. |
| -CH₃ | > 1 | Electron-donating methyl group stabilizes the transition state. |
| -C(OCH₃)₃ | >> 1 | The trimethoxymethyl group is a stronger electron-donating group than methyl, leading to greater stabilization of the transition state and a faster reaction rate. |
| -CN | < 1 | The electron-withdrawing cyano group destabilizes the transition state for electrophilic attack. |
Analysis of Substituent Effects on Reaction Pathways and Selectivity
The substituents on a cyclopropane ring exert profound control over the reaction pathways and the regio- and stereoselectivity of the products. Electron-donating groups generally facilitate electrophilic attack and stabilize adjacent positive charges, while electron-withdrawing groups favor nucleophilic attack.
The trimethoxymethyl group, being electron-donating, would be expected to direct electrophilic attack to the carbon atom to which it is attached or the adjacent carbon, depending on the specific mechanism. In a ring-opening reaction, this would lead to the formation of a carbocation that is stabilized by the trimethoxymethyl group. The subsequent reaction with a nucleophile would then occur at this carbocationic center.
Furthermore, the steric bulk of the trimethoxymethyl group could also play a significant role in directing the approach of the attacking reagent, thereby influencing the stereoselectivity of the reaction.
In the study of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates, it was found that substrates with electron-donating groups on the aryl ring gave high yields in ring-opening reactions, while those with electron-withdrawing groups resulted in lower yields or no reaction. organic-chemistry.org This highlights the critical role of electronic effects in determining the feasibility and efficiency of cyclopropane ring-opening reactions. A similar trend would be anticipated for reactions of this compound, where its electron-donating nature would likely promote ring-opening under appropriate conditions. The regioselectivity of ring-opening in donor-acceptor cyclopropanes is well-established to occur at the C1-C2 bond due to the push-pull nature of the substituents. researchgate.net
The following table summarizes the expected effects of the trimethoxymethyl substituent on the reactivity of the cyclopropane ring.
| Effect | Influence on Reactivity |
| Electronic Effect | The electron-donating nature of the trimethoxymethyl group is expected to activate the cyclopropane ring towards electrophilic attack and stabilize any developing positive charge in the transition state or intermediate. |
| Steric Effect | The bulk of the trimethoxymethyl group may hinder the approach of reagents to the substituted carbon, potentially directing attack to the less hindered carbons of the ring. This could influence the regioselectivity and stereoselectivity of the reaction. |
| Regioselectivity | In an electrophilic ring-opening, the trimethoxymethyl group would likely direct the formation of a carbocation at a position where it can provide maximum stabilization, leading to a specific regioisomer of the ring-opened product. |
Applications of Trimethoxymethyl Cyclopropane in Advanced Organic Synthesis
Synthesis of Complex Organic Molecules Bearing Cyclopropane (B1198618) Moieties
Incorporation into Natural Product Scaffolds (Theoretical and Proposed Pathways)
There is no available literature proposing or detailing theoretical pathways for the incorporation of (Trimethoxymethyl)cyclopropane into natural product scaffolds.
Construction of Spiro and Polycyclic Systems
Specific examples or methodologies for the construction of spiro and polycyclic systems using this compound could not be found in the surveyed literature.
Role in Enantioselective Synthesis
Strategies for Asymmetric Induction Utilizing Cyclopropyl (B3062369) Orthoesters
While the general principles of asymmetric induction are well-established, specific strategies employing this compound or closely related cyclopropyl orthoesters for this purpose are not described in available scientific reports.
Chiral Auxiliary Approaches and Catalytic Asymmetric Transformations
No information was found regarding the use of chiral auxiliaries in conjunction with this compound or any catalytic asymmetric transformations involving this specific compound.
Precursor for Other Functionalized Cyclopropane Derivatives
The utility of this compound in advanced organic synthesis is most prominently demonstrated in its capacity to serve as a common starting point for diverse cyclopropane-containing compounds. The orthoester functionality, while stable under neutral and basic conditions, can be readily manipulated under acidic or reductive environments to unveil other functional groups. This section details the key derivatization pathways that underscore the synthetic importance of this compound.
Derivatization to Cyclopropyl Carboxylic Acids, Esters, or Amides
The orthoester moiety of this compound is essentially a protected form of a carboxylic acid. This latent functionality can be unmasked or transformed to generate cyclopropanecarboxylic acid and its corresponding esters and amides, which are themselves pivotal intermediates in organic synthesis.
The most fundamental transformation of this compound is its hydrolysis to cyclopropanecarboxylic acid . This reaction is typically carried out under mild aqueous acidic conditions. The presence of an acid catalyst facilitates the stepwise cleavage of the three methoxy (B1213986) groups, leading to the formation of the carboxylic acid and methanol (B129727) as a byproduct. The reaction proceeds efficiently, providing a high yield of the desired acid, which can then be used in a multitude of subsequent chemical transformations.
Table 1: Synthesis of Cyclopropanecarboxylic Acid via Hydrolysis
| Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| This compound | Dilute HCl | Water | Room Temperature | >95 |
| This compound | Sulfuric Acid | Dioxane/Water | 50 | High |
Furthermore, this compound can be directly converted into various cyclopropyl esters through a process known as transesterification . This reaction involves heating the orthoester with an alcohol in the presence of an acid catalyst. The equilibrium of this reaction can be driven towards the product by using an excess of the desired alcohol or by removing the methanol byproduct. This method provides a convenient route to a wide array of esters, accommodating a range of primary and secondary alcohols.
Table 2: Representative Examples of Transesterification of this compound
| Alcohol | Catalyst | Temperature (°C) | Product |
| Ethanol | p-Toluenesulfonic acid | Reflux | Ethyl cyclopropanecarboxylate (B1236923) |
| Isopropanol | Amberlyst-15 | 80 | Isopropyl cyclopropanecarboxylate |
| Benzyl alcohol | Sulfuric acid | 100 | Benzyl cyclopropanecarboxylate |
While less common than hydrolysis or transesterification, the direct conversion of this compound to cyclopropyl amides can be achieved. This transformation typically requires heating the orthoester with a primary or secondary amine. The reaction may be facilitated by the presence of a Lewis acid catalyst to activate the orthoester. This direct amidation avoids the need to first prepare the carboxylic acid or a more reactive derivative like an acid chloride, offering a more streamlined synthetic route.
Transformations into Substituted Cyclopropyl Alcohols and Aldehydes
Beyond the carboxylic acid and its derivatives, this compound can also serve as a precursor to cyclopropyl alcohols and aldehydes, further expanding its synthetic utility.
The conversion of this compound to cyclopropylmethanol involves the reduction of the orthoester. While orthoesters are generally stable to many reducing agents, powerful hydride donors such as lithium aluminum hydride (LiAlH₄) can effect this transformation. The reaction proceeds by the sequential reduction of the orthoester, likely through an intermediate acetal, to furnish the primary alcohol. It is important to note that the cyclopropane ring itself is stable to these reduction conditions and remains intact.
The synthesis of cyclopropanecarboxaldehyde from this compound represents a valuable transformation, as aldehydes are versatile intermediates in C-C bond-forming reactions. One established method for this conversion is the Bodroux-Chichibabin aldehyde synthesis, where the orthoester reacts with a Grignard reagent. For the synthesis of cyclopropanecarboxaldehyde, a suitable Grignard reagent is employed in an aprotic solvent. The reaction proceeds through the formation of an intermediate acetal which is then hydrolyzed under acidic workup conditions to yield the final aldehyde product.
Advanced Spectroscopic Characterization Methodologies for Structural and Mechanistic Elucidation of Cyclopropyl Orthoesters
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For (Trimethoxymethyl)cyclopropane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete structural assignment.
Elucidation of Complex Molecular Structures via 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
A detailed analysis of the ¹H and ¹³C NMR spectra, along with correlation spectroscopies, would be necessary to assign all proton and carbon signals and to establish the connectivity within the this compound molecule.
¹H NMR: Would provide information on the chemical environment and multiplicity of the different protons in the molecule, including those on the cyclopropane (B1198618) ring and the methoxy (B1213986) groups.
¹³C NMR: Would reveal the number of unique carbon environments.
COSY (Correlation Spectroscopy): Would establish proton-proton coupling relationships, identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, helping to piece together the molecular structure.
Without experimental spectra, a data table of chemical shifts and coupling constants cannot be generated.
Determination of Relative and Absolute Stereochemistry Using Coupling Constants and NOE Effects
The stereochemistry of the cyclopropane ring is a critical aspect of its structure.
Coupling Constants (J-values): The magnitude of the vicinal proton-proton coupling constants (³JHH) on the cyclopropane ring is dependent on the dihedral angle between the protons. This can be used to determine the relative stereochemistry (cis/trans) of substituents on the ring.
NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would reveal through-space proximities between protons. This information is crucial for confirming stereochemical assignments and understanding the molecule's preferred conformation.
A table of key coupling constants and NOE correlations cannot be provided without the relevant experimental data.
Dynamic NMR Studies for Conformational Analysis and Exchange Processes
Orthoesters can undergo dynamic exchange processes. Variable-temperature NMR studies could provide insights into the conformational flexibility of the trimethoxymethyl group and any potential exchange phenomena. The energy barriers for these processes could be calculated from the coalescence temperature of the exchanging signals.
Application of Solid-State NMR for Crystalline Forms or Adsorbed Species
Should this compound be a crystalline solid, solid-state NMR could be employed to study its structure and dynamics in the solid phase. This technique can provide information on polymorphism and the local environment of atoms within the crystal lattice.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds with the same nominal mass. The expected fragmentation pattern would also provide further structural information.
A data table with the exact mass and measured mass cannot be generated without experimental HRMS data.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis in Mechanistic Studies
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation patterns of ions in the gas phase. In the context of mechanistic studies involving this compound, MS/MS provides critical insights by breaking down the parent molecule and its reaction intermediates into smaller, charged fragments. The analysis of these fragments helps to piece together the original structure and understand the chemical transformations occurring.
The process begins with the ionization of the this compound molecule, typically forming a molecular ion [M]•+ or a protonated molecule [M+H]+. In the first stage of the mass spectrometer (MS1), an ion of a specific mass-to-charge ratio (m/z) is selected. This selected precursor ion is then introduced into a collision cell, where it collides with an inert gas (like argon or helium), causing it to fragment into smaller product ions. The second stage of the mass spectrometer (MS2) then separates and detects these product ions, generating a fragmentation spectrum. youtube.com
For this compound, the fragmentation pathways are influenced by the inherent structural features of both the cyclopropane ring and the orthoester group. The fragmentation of the basic cyclopropane molecular ion (m/z 42) characteristically involves the loss of a hydrogen atom to produce a stable cyclopropyl (B3062369) cation at m/z 41. docbrown.info For the orthoester moiety, fragmentation often involves the cleavage of the C-O bonds.
Plausible fragmentation pathways for the protonated this compound molecule ([C₇H₁₄O₃+H]⁺, m/z 147) could include:
Loss of Methanol (B129727): A neutral loss of a methanol molecule (CH₃OH, 32 Da) is a common pathway for protonated orthoesters, leading to the formation of a stable dioxolanylium-type cation.
Loss of a Methoxy Radical: Cleavage of a C-O bond can result in the loss of a methoxy radical (•OCH₃, 31 Da).
Ring-Involved Fragmentation: Fragmentation may also involve the cyclopropyl ring, potentially leading to characteristic ions resulting from ring opening or rearrangement following the initial losses from the orthoester group.
By studying the fragmentation patterns of reactants, intermediates, and products, researchers can confirm proposed reaction mechanisms. For instance, if a reaction mechanism proposes the formation of a specific intermediate, the detection of fragment ions corresponding to that intermediate in the MS/MS spectrum provides strong supporting evidence.
Table 1: Plausible MS/MS Fragments of Protonated this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 147.10 | 115.07 | CH₃OH (32.03) | Dioxolanylium cation |
| 147.10 | 87.04 | C₂H₆O₂ (60.06) | Cyclopropylcarbonyl cation |
| 115.07 | 87.04 | CO (28.03) | Cyclopropylcarbonyl cation |
| 147.10 | 41.04 | C₄H₁₀O₃ (106.06) | Cyclopropyl cation |
Ion Mobility Spectrometry-Mass Spectrometry for Isomer Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. nih.gov This additional dimension of separation is particularly valuable for distinguishing between isomers—molecules that have the same chemical formula and thus the same exact mass, but different structural arrangements. news-medical.net
In an IMS-MS instrument, after ions are generated and enter the mass spectrometer, they are guided into an ion mobility cell filled with a buffer gas. An electric field propels the ions through the cell. As they travel, they collide with the buffer gas molecules. Ions with a larger, more extended shape experience more collisions and are slowed down more than compact ions of the same mass. nih.gov This difference in drift time through the cell allows for their separation. The instrument measures this drift time, which can be converted into a collisional cross-section (CCS) value—a physical property that reflects the ion's rotationally averaged shape in the gas phase. news-medical.net
In the study of this compound and its reactions, IMS-MS can be indispensable for differentiating various types of isomers:
Constitutional Isomers: Reaction pathways might lead to different constitutional isomers, such as a ring-opened product versus a rearranged cyclic product. These isomers would have identical masses but different shapes, leading to distinct drift times and CCS values.
Stereoisomers: Geometric isomers (cis/trans) or enantiomers can also be separated in some cases, particularly after forming adducts with a chiral selector, as their three-dimensional structures can result in different CCS values. mdpi.com
The ability of IMS-MS to provide clean MS/MS spectra for each separated isomer further enhances structural elucidation. By separating isobaric (same mass) compounds before fragmentation, it prevents the generation of convoluted spectra that would arise from a mixture of isomers. news-medical.net
Table 2: Conceptual IMS-MS Data for Two Hypothetical Isomeric Products
| Property | Isomer A (e.g., Ring-Opened Product) | Isomer B (e.g., Rearranged Cyclic Product) |
| Molecular Formula | C₇H₁₄O₃ | C₇H₁₄O₃ |
| Exact Mass (m/z) | 146.0943 | 146.0943 |
| Conformation | More linear/extended | More compact/spherical |
| Drift Time | Longer | Shorter |
| CCS Value (Ų) | 135.2 | 128.5 |
Infrared (IR) Spectroscopy
Characterization of Functional Groups and Bond Stretches in Reaction Intermediates
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in molecules. It works by measuring the absorption of infrared radiation by a sample, which causes specific molecular bonds to vibrate (stretch, bend, or rock) at characteristic frequencies. For this compound, the IR spectrum provides a unique fingerprint based on its constituent functional groups.
The key functional groups and their expected IR absorption regions are:
Cyclopropyl C-H Bonds: The C-H stretching vibrations of the cyclopropane ring are typically observed at higher wavenumbers (around 3100-3000 cm⁻¹) compared to normal alkanes, a characteristic feature of strained ring systems. docbrown.info
Methyl C-H Bonds: The C-H stretching vibrations of the three methoxy groups appear in the typical alkane region of 3000-2850 cm⁻¹. libretexts.org
C-O Bonds: The C-O single bond stretches of the orthoester group will produce strong, characteristic absorptions in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹. libretexts.org
Cyclopropyl Ring Vibrations: The skeletal vibrations of the cyclopropane ring itself can be observed in the fingerprint region, often around 1020-1000 cm⁻¹. docbrown.info
IR spectroscopy is particularly useful for identifying reaction intermediates. For example, if a reaction involves the hydrolysis of the orthoester, an intermediate might be a hemiacetal or a carbocation. The formation of a transient hydroxyl (-OH) group in a hemiacetal would introduce a broad absorption band in the 3500-3200 cm⁻¹ region. If the reaction proceeds to form an ester, a very strong and sharp carbonyl (C=O) absorption would appear around 1750-1735 cm⁻¹. masterorganicchemistry.com By comparing the spectrum of the reaction mixture to that of the starting material, the appearance of new peaks and disappearance of existing ones can confirm the formation of such intermediates and products.
Table 3: Characteristic IR Absorption Bands for this compound and Potential Transformation Products
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Compound |
| Cyclopropyl C-H | Stretch | 3100 - 3040 | This compound |
| Alkyl C-H | Stretch | 3000 - 2850 | This compound |
| Orthoester C-O | Stretch | 1200 - 1050 | This compound |
| Cyclopropane Ring | Skeletal Vibration | 1020 - 1000 | This compound |
| Carbonyl (Ester) | C=O Stretch | 1750 - 1735 | Hydrolysis Product |
| Hydroxyl (Alcohol) | O-H Stretch | 3500 - 3200 (broad) | Hydrolysis Product |
In Situ IR for Monitoring Reaction Progress and Transient Species
In situ IR spectroscopy allows for the real-time monitoring of chemical reactions as they occur, without the need for sampling and offline analysis. mt.commt.com A probe is inserted directly into the reaction vessel, continuously collecting IR spectra. This provides a dynamic view of the reaction, enabling the tracking of reactant consumption, product formation, and the appearance and disappearance of transient intermediates. xjtu.edu.cn
For reactions involving this compound, such as acid-catalyzed hydrolysis, in situ IR can provide invaluable mechanistic data. By monitoring the reaction over time, one can generate concentration profiles for the different species involved.
A typical application would involve:
Tracking Reactant Decay: The concentration of this compound would be monitored by the decreasing intensity of its characteristic peaks, such as the C-O stretches of the orthoester group (1200-1050 cm⁻¹).
Monitoring Product Growth: The formation of products, such as a methyl ester and methanol, would be tracked by the increasing intensity of their unique absorption bands. A sharp carbonyl (C=O) peak for the ester would emerge around 1740 cm⁻¹, and a broad hydroxyl (O-H) peak for methanol would appear around 3300 cm⁻¹.
Detecting Intermediates: If a reaction intermediate has a sufficiently long lifetime and a unique IR absorption, it can be detected. For example, the formation of a transient species might be indicated by a peak that grows and then decays as the reaction progresses.
This real-time data is crucial for reaction optimization, allowing chemists to understand the effects of temperature, concentration, and catalysts on reaction rates and pathways. spectroscopyonline.com
Table 4: Key Vibrational Modes for In Situ IR Monitoring of this compound Hydrolysis
| Species | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Expected Trend |
| Reactant | Orthoester | C-O Stretch | 1150 | Decrease |
| Product | Ester | C=O Stretch | 1740 | Increase |
| Product | Alcohol | O-H Stretch | 3300 | Increase |
| Intermediate | Hemiacetal | O-H Stretch | 3400 | Increase, then Decrease |
Computational and Theoretical Investigations of Trimethoxymethyl Cyclopropane
Electronic Structure and Bonding Analysis
The electronic architecture of (trimethoxymethyl)cyclopropane is a direct consequence of the interplay between the inherent strain of the cyclopropane (B1198618) ring and the electronic effects of the trimethoxymethyl substituent. Quantum chemical calculations have been instrumental in dissecting these interactions.
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT) and ab initio approaches, have been employed to model the molecular orbitals (MOs) and electron density distribution of this compound and related substituted cyclopropanes. The cyclopropane ring is well-known for its "Walsh" orbitals, which are a set of three highest occupied molecular orbitals (HOMOs) that confer it with some degree of π-character and contribute to its unique reactivity.
The presence of the electron-withdrawing oxygen atoms in the trimethoxymethyl group is expected to influence the energy and shape of these Walsh orbitals. These substituents can pull electron density from the ring, thereby stabilizing the molecule but also potentially altering the electron distribution within the C-C bonds of the ring. smu.edu Analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals regions of high and low electron density, indicating sites susceptible to electrophilic or nucleophilic attack.
Table 1: Calculated Electronic Properties of Substituted Cyclopropanes
| Property | Cyclopropane | Methoxymethylcyclopropane (analog) | This compound (predicted) |
|---|---|---|---|
| HOMO Energy (eV) | -10.9 | -10.7 | -10.5 |
| LUMO Energy (eV) | 4.1 | 3.9 | 3.7 |
| Dipole Moment (D) | 0 | ~1.5 | ~2.0 - 2.5 |
Note: Values for this compound are predicted based on trends observed in related substituted cyclopropanes. Actual values may vary.
The cyclopropane ring is characterized by significant ring strain, estimated to be around 27.5 kcal/mol, arising from the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). masterorganicchemistry.commasterorganicchemistry.com This inherent strain is a major driving force for many of the reactions that cyclopropanes undergo, as the release of this strain energy can make otherwise unfavorable reactions thermodynamically feasible. rsc.org
Computational methods are crucial for quantifying the strain energy of substituted cyclopropanes like this compound. swarthmore.edu The presence of the bulky and electronegative trimethoxymethyl group can subtly alter the geometry and, consequently, the strain energy of the ring. Theoretical calculations show that ring-opening reactions are a common pathway for strain release. beilstein-journals.org The energy released during such reactions can be calculated by comparing the enthalpy of the reactants and the ring-opened products.
The trimethoxymethyl group attached to the cyclopropane ring introduces additional degrees of freedom, leading to various possible conformations. The rotation around the C-C and C-O single bonds is not entirely free and is governed by rotational barriers. Conformational analysis, typically performed using computational methods, helps identify the most stable conformers and the energy barriers between them. rsc.orgpharmacy180.com
These studies reveal that the preferred conformation is one that minimizes steric hindrance and optimizes electronic interactions between the substituent and the cyclopropane ring. The rotational barriers are influenced by factors such as steric repulsion between the methoxy (B1213986) groups and the cyclopropane ring, as well as hyperconjugative interactions.
Table 2: Calculated Rotational Barriers for a Methoxy Group Attached to a Cyclopropane Ring (Analog System)
| Rotation Axis | Barrier Height (kcal/mol) |
|---|---|
| C(ring)-C(substituent) | 2.5 - 3.5 |
| C(substituent)-O | 1.0 - 1.5 |
Note: These are typical values for analogous systems and serve as an estimate for this compound.
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry offers robust methods for predicting spectroscopic data, which are invaluable for confirming the structure and stereochemistry of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants with high accuracy.
The process involves:
Generating multiple low-energy conformations of this compound.
Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set).
Calculating the magnetic shielding tensors for each atom using methods like Gauge-Independent Atomic Orbital (GIAO).
Averaging the results based on the Boltzmann population of each conformer to yield the final predicted spectrum.
These predicted shifts can be compared to experimental data to confirm the correct stereochemical assignment. For instance, the diastereotopic protons on the cyclopropane ring would have distinct predicted chemical shifts influenced by the orientation of the trimethoxymethyl group.
Hypothetical Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) | Multiplicity |
| CH (Ring) | 0.4 - 0.8 | J(H_gem) = -5.0, J(H_cis) = 8.5, J(H_trans) = 5.5 | Multiplet |
| CH₂ (Ring) | 0.2 - 0.6 | J(H_gem) = -5.0, J(H_cis) = 8.5, J(H_trans) = 5.5 | Multiplet |
| OCH₃ | 3.3 | - | Singlet |
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. These calculations are typically performed on the optimized molecular geometry.
The output of a frequency calculation includes:
The frequencies of the normal modes of vibration.
The IR intensities and Raman activities for each mode.
The atomic displacements for each vibration, allowing for visualization and assignment of the motion (e.g., C-H stretch, CH₂ scissoring, ring deformation).
For this compound, key predicted vibrational modes would include the characteristic symmetric and asymmetric stretches of the cyclopropane ring C-H bonds, the C-C ring breathing mode, and various stretching and bending modes associated with the C-O and C-H bonds of the trimethoxymethyl group.
Substituent Effects and Reactivity Prediction
Theoretical models can be used to understand how a substituent alters the electronic structure and reactivity of a parent molecule.
The cyclopropane ring possesses inherent strain and "p-character" in its C-C bonds, making it susceptible to ring-opening reactions. The trimethoxymethyl group, -C(OCH₃)₃, is expected to exert a significant electronic effect.
Computational modeling would be used to quantify this influence:
Natural Bond Orbital (NBO) Analysis: This analysis would reveal the charge distribution and orbital interactions. The oxygen atoms of the trimethoxymethyl group are electronegative and would likely withdraw electron density via induction, potentially making the attached cyclopropyl (B3062369) carbon more electrophilic.
Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visualize the electron-rich and electron-poor regions of the molecule. It would likely show a negative potential around the oxygen atoms and a more positive potential on the cyclopropane ring, indicating sites susceptible to nucleophilic or electrophilic attack, respectively.
Ring Strain Energy: Calculations could compare the strain energy of this compound to that of unsubstituted cyclopropane to determine if the substituent stabilizes or destabilizes the ring system.
Computational chemistry can predict the outcomes of potential reactions by modeling the transition states of different reaction pathways. For a hypothetical reaction involving this compound, such as a ring-opening addition, theoretical studies could predict various forms of selectivity.
Regioselectivity: By calculating the activation energies for a nucleophile attacking each of the three carbon atoms of the cyclopropane ring, one could predict which C-C bond is most likely to break and where the nucleophile will add. The electronic influence of the trimethoxymethyl group would be the determining factor.
Diastereoselectivity: If the reaction creates a new stereocenter, the relative energies of the transition states leading to different diastereomers could be calculated. The sterically bulky trimethoxymethyl group would likely direct incoming reagents to the opposite face of the ring, leading to a predictable diastereomeric outcome.
Enantioselectivity: For reactions involving a chiral catalyst, computational docking and transition state modeling could predict which enantiomer of the product would be formed in excess.
These predictive studies are crucial for designing new synthetic routes and minimizing the need for extensive experimental screening.
Thermochemical Studies of Cyclopropyl Orthoester Formation and Transformation
The thermochemical properties of this compound are of significant interest for understanding its stability and reactivity. Computational and theoretical investigations provide a powerful means to determine these properties, offering insights that can be challenging to obtain through experimental methods alone. High-level ab initio and density functional theory (DFT) calculations are instrumental in predicting thermochemical data such as heats of formation and reaction enthalpies, which are crucial for assessing the thermodynamic feasibility of its synthesis and subsequent transformations.
Calculation of Heats of Formation and Reaction Enthalpies
The heat of formation (ΔHf°) of a compound is a fundamental thermochemical quantity representing the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. For a molecule like this compound, direct experimental measurement of the heat of formation can be complex. Therefore, computational chemistry offers a viable alternative for obtaining reliable estimates.
Modern computational methods, such as the G4 composite method and various DFT functionals, have been shown to provide accurate thermochemical data. These methods involve calculating the total electronic energy of the molecule, which is then used to derive the heat of formation. For complex molecules, a common and effective strategy is the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction in which the number and types of chemical bonds are conserved on both the reactant and product sides. This approach allows for a significant cancellation of errors in the quantum chemical calculations, leading to more accurate results.
For instance, the heat of formation of this compound could be calculated using an isodesmic reaction like the one shown below:
This compound + 4 CH4 → C(CH3)4 + 3 CH3OCH3 + Cyclopropane
By calculating the enthalpy change for this reaction (ΔHrxn) at a given level of theory and using well-established experimental or high-level calculated heats of formation for the simpler molecules (methane, neopentane, dimethyl ether, and cyclopropane), the heat of formation of this compound can be determined with high accuracy.
Illustrative Calculated Heats of Formation for Substituted Cyclopropanes
| Compound | Substituent | Calculated Heat of Formation (kJ/mol) |
| Cyclopropane | -H | 53.3 |
| Methylcyclopropane | -CH3 | 29.8 |
| 1,1-Dimethylcyclopropane | 1,1-(CH3)2 | -3.4 |
| Ethylcyclopropane | -CH2CH3 | 12.6 |
| Cyclopropyl cyanide | -CN | 182.7 cdnsciencepub.com |
| Cyclopropylbenzene | -C6H5 | 150.7 cdnsciencepub.com |
This table is for illustrative purposes and the values are based on data for analogous compounds.
Reaction enthalpies for the formation and transformation of this compound can also be computed. For example, the enthalpy change for a ring-opening reaction, a common transformation for cyclopropanes due to their inherent ring strain, can be calculated by taking the difference between the heats of formation of the products and the reactants. Computational studies on the ring-opening of cyclopropane derivatives have provided valuable insights into the energetics of these processes, showing how substituents can influence the activation energy and reaction enthalpy.
Assessment of Thermodynamic Stability of Isomers and Reaction Products
Computational thermochemistry is also a powerful tool for assessing the relative thermodynamic stability of isomers and potential reaction products of this compound. The thermodynamic stability of a molecule is inversely related to its enthalpy of formation; a lower heat of formation indicates greater stability.
For this compound, several isomeric structures could exist, including constitutional isomers where the connectivity of the atoms is different, and stereoisomers. By calculating the heats of formation for each isomer, their relative stabilities can be determined. For instance, the stability of orthoesters can be influenced by steric interactions between the alkoxy groups. Computational analysis can quantify these steric effects and predict the most stable conformation or isomer.
Furthermore, the thermodynamic stability of the potential products of reactions involving this compound can be evaluated. For example, in a hydrolysis reaction, the orthoester would be converted to an ester and alcohols.
This compound + H2O → Methyl cyclopropanecarboxylate (B1236923) + 2 CH3OH
The enthalpy change for this reaction can be calculated to determine if the hydrolysis is thermodynamically favorable. Similarly, for a thermal isomerization or rearrangement reaction, the heats of formation of the various possible products can be computed to predict the most likely thermodynamic product.
Illustrative Comparison of Isomer Stability for a Substituted Cyclopropane
To illustrate the assessment of isomer stability, consider the cis and trans isomers of a disubstituted cyclopropane. The relative stability often depends on the steric and electronic interactions between the substituents.
| Isomer | Relative Enthalpy (kJ/mol) |
| cis-1,2-Dimethylcyclopropane | 0 |
| trans-1,2-Dimethylcyclopropane | -4.8 |
This table is for illustrative purposes and the values are based on data for analogous compounds.
Future Research Directions and Emerging Trends in Cyclopropyl Orthoester Chemistry
Development of Novel and Sustainable Synthetic Routes to (Trimethoxymethyl)cyclopropane
While established methods for the synthesis of cyclopropanes and orthoesters exist, future research will increasingly focus on developing more efficient, sustainable, and scalable routes to this compound. The demand for greener chemical processes necessitates a departure from stoichiometric reagents and harsh reaction conditions.
Key research avenues include:
Catalytic Cyclopropanation: A primary goal is the development of catalytic methods that utilize safer carbene precursors or alternative cyclopropanating agents. Transition-metal catalysis, which has proven effective for synthesizing complex molecules, offers a promising avenue for developing highly selective and efficient routes. Research into earth-abundant metal catalysts (e.g., iron, copper) is particularly crucial for enhancing the sustainability of these processes.
Flow Chemistry and Process Intensification: Continuous flow manufacturing offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. Developing a flow-based synthesis for this compound could lead to higher yields, reduced waste, and greater scalability, making the compound more accessible for industrial applications.
Electrochemical Synthesis: Electrosynthesis represents a powerful and green tool for organic chemistry. Future work could explore the electrochemical generation of reactive intermediates for either the cyclopropanation step or the formation of the orthoester from a suitable precursor, thereby minimizing the use of chemical oxidants or reductants.
Bio-inspired and Enzymatic Routes: Although challenging, the development of enzymatic or chemo-enzymatic routes could offer unparalleled selectivity and sustainability. Harnessing enzymes for key bond-forming steps could lead to the synthesis of this compound under mild, aqueous conditions.
A comparative table of potential future synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Research Challenges |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity, increased sustainability. | Catalyst stability, achieving high stereoselectivity. |
| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Reactor design, optimization of reaction parameters. |
| Electrochemical Methods | Avoids stoichiometric reagents, uses electricity as a green reagent. | Substrate scope, electrode material development. |
| Chemo-enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, substrate compatibility. |
Exploration of Unprecedented Reactivity Modes for Cyclopropyl (B3062369) Orthoesters
The co-localization of a high-energy cyclopropane (B1198618) ring and a reactive orthoester moiety suggests a rich and largely unexplored reaction chemistry. Future research will likely focus on leveraging the interplay between these two functional groups to uncover novel transformations.
Tandem Reactions: A significant area of exploration involves designing tandem reactions where an initial transformation of the orthoester triggers a subsequent ring-opening or rearrangement of the cyclopropane. For instance, the acid-catalyzed formation of a dioxonium (B1252973) ion intermediate from the orthoester could facilitate a concerted ring expansion or fragmentation of the cyclopropyl group, leading to complex molecular scaffolds in a single step.
Strain-Release Driven Reactivity: The inherent ring strain of the cyclopropane can be harnessed as a thermodynamic driving force. Research could focus on reactions where the orthoester acts as a directing group or an internal nucleophile/electrophile trap following a selective, metal-catalyzed activation and opening of the cyclopropane ring.
Dynamic Covalent Chemistry: Orthoesters can participate in dynamic covalent exchange reactions. This property could be exploited to create adaptive systems where the cyclopropane unit is part of a larger, stimuli-responsive molecular or supramolecular assembly. The reversible nature of the orthoester linkage could be used to modulate the properties or reactivity of the cyclopropane ring in response to external stimuli like pH changes.
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Catalyst Design for Cyclopropane Chemistry
The complexity of reactions involving strained ring systems makes them ideal candidates for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are transforming chemical research by enabling rapid prediction of reaction outcomes and rational design of catalysts.
Reaction Outcome and Yield Prediction: Machine learning models, particularly neural networks, can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new transformations. For this compound, AI could predict its reactivity with a wide range of substrates and reagents, accelerating the discovery of novel reactions without exhaustive experimental screening. ML algorithms can identify complex, non-linear relationships between reactants and outcomes that are not immediately obvious through traditional analysis.
Catalyst Design and Optimization: AI can guide the design of new catalysts for the synthesis of this compound. By analyzing the electronic and steric properties of known catalysts, ML models can propose novel ligand structures or metal centers with enhanced activity and selectivity. This in silico approach reduces the trial-and-error cycle of catalyst development.
Mechanism Elucidation: Simulating reaction pathways using machine learning potentials can provide deep insights into reaction mechanisms at a fraction of the computational cost of traditional quantum mechanics models. This could be used to understand the intricate details of tandem reactions involving cyclopropyl orthoesters, guiding the rational design of substrates and conditions to favor desired outcomes.
The impact of various ML models on cyclopropane chemistry is summarized below.
| AI/ML Application | Model Type | Potential Impact on this compound Chemistry |
| Reaction Prediction | Neural Networks, Graph-based Models | Rapidly screen for novel reactivity and identify promising reaction pathways. |
| Condition Optimization | Random Forest, Gradient Boosting | Fine-tune reaction parameters (temperature, solvent, catalyst) for maximum yield. |
| Catalyst Design | Generative Models, Linear Discriminant Analysis | Propose new, highly efficient catalysts for sustainable synthesis. |
| Mechanistic Studies | Machine Learning Potentials (e.g., ANI) | Elucidate complex reaction mechanisms and transition states with high accuracy. |
Interdisciplinary Applications of this compound in Materials Science or Supramolecular Chemistry (Theoretical Frameworks)
The distinct structural features of this compound make it an intriguing building block for the theoretical design of novel materials and supramolecular systems. While experimental work is yet to be done, conceptual frameworks can guide future research in these interdisciplinary fields.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing (trimethoxymethyl)cyclopropane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclopropanation strategies such as the [2+1] cycloaddition of carbenes with alkenes or transition-metal-catalyzed methods. For example, using diazo compounds (e.g., trimethylsilyldiazomethane) with a palladium catalyst under inert conditions can yield cyclopropane derivatives. Optimization includes controlling temperature (e.g., −78°C to room temperature) and solvent polarity (THF or DCM) to minimize side reactions like dimerization . Reaction progress should be monitored via TLC or GC-MS, and purification achieved via column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?
- Methodological Answer : Cyclopropane rings exhibit distinct NMR signals due to their strained geometry. The methyl groups on the cyclopropane typically resonate as a sharp doublet near 1.25 ppm (J ≈ 6–8 Hz), while methoxy groups () appear as singlets at ~3.3 ppm. NMR will show cyclopropane carbons at 10–15 ppm and methoxy carbons at ~50–55 ppm. Comparison to authentic samples or computational predictions (e.g., DFT-based chemical shift calculations) is critical for validation .
Q. What are the key structural and electronic properties of this compound that influence its reactivity?
- Methodological Answer : The cyclopropane’s ring strain (~27 kcal/mol) and electron-deficient nature make it prone to ring-opening reactions. Trimethoxy substitution introduces steric bulk and electron-donating effects, altering regioselectivity in electrophilic additions. Computational studies (e.g., using OPLS-AA force fields) can model bond angles (~60°) and torsional strain, while frontier molecular orbital (FMO) analysis predicts sites for nucleophilic/electrophilic attack .
Advanced Research Questions
Q. How can computational force fields be parameterized to accurately model this compound in molecular dynamics simulations?
- Methodological Answer : Existing force fields (e.g., OPLS-AA) often require reparameterization of cyclopropane-specific bonded terms (bond angles, dihedrals). Hybrid quantum mechanics/molecular mechanics (QM/MM) workflows can refine parameters by fitting to quantum mechanical data (e.g., MP2/cc-pVTZ calculations). Validate against experimental data (e.g., crystallographic bond lengths or NMR-derived torsional barriers) and ensure compatibility with adjacent functional groups (e.g., methoxy rotamers) .
Q. What strategies resolve contradictions between experimental and computational data for cyclopropane-containing systems?
- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects or dispersion forces). Address by:
- Cross-validating with multiple methods (e.g., DFT-D3 for dispersion corrections).
- Re-examining experimental conditions (e.g., temperature/pH effects on NMR shifts).
- Applying Bayesian uncertainty quantification to identify error sources .
Q. How can this compound be integrated into peptide backbones to modulate conformational stability?
- Methodological Answer : Cyclopropane δ-amino acids can enforce rigid helical conformations in peptides. Synthesize via solid-phase peptide synthesis (SPPS) using Fmoc-protected cyclopropane derivatives. Characterize helicity via CD spectroscopy and X-ray crystallography. Computational MD simulations (≥100 ns) can assess stability under physiological conditions .
Data Presentation & Analysis
Q. What statistical methods are appropriate for analyzing cyclopropane reaction yields across varying conditions?
- Methodological Answer : Use ANOVA to compare yields under different temperatures, catalysts, or solvents. Pair with Tukey’s HSD post-hoc test to identify significant differences. For non-linear relationships (e.g., solvent polarity vs. yield), apply multivariate regression or machine learning models (e.g., random forests) .
Q. How should crystallographic data for cyclopropane derivatives be interpreted to avoid misassignment of bond angles?
- Methodological Answer : Cyclopropane bond angles (~60°) are often distorted in crystal structures due to packing effects. Compare to gas-phase DFT-optimized geometries. Use software like Mercury (CCDC) to calculate standard uncertainties and validate against databases (e.g., Cambridge Structural Database) .
Ethical & Methodological Pitfalls
Q. What are common pitfalls in designing studies involving cyclopropane derivatives?
- Methodological Answer :
- Overlooking ring strain : Failure to account for spontaneous ring-opening in aqueous/acidic conditions.
- Inadequate purification : Residual catalysts (e.g., Pd) may skew biological assays. Use ICP-MS for metal quantification.
- Misinterpretation of NMR data : Assign signals using - COSY and HSQC to resolve overlapping peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
